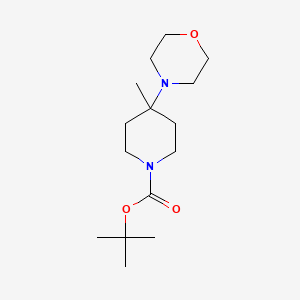

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, also known as tert-butyl 4-(4-morpholinylmethyl)-1-piperidinecarboxylate, is a compound with the molecular formula C15H28N2O3 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The molecular weight of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is 284.4 . The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine has a molecular weight of 284.4 . It is a solid substance that is stored in a refrigerator .Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Hydroamination

A study by Utsunomiya and Hartwig (2003) explores a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes, which includes the reaction of morpholine and piperidine derivatives. This method produced beta-phenethylamine products with high yield and regioselectivity, without enamine side products. This research demonstrates the utility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in facilitating selective hydroamination reactions, contributing to synthetic chemistry and material science applications (Utsunomiya & Hartwig, 2003).

Synthesis of Derivatives

L. Qiong (2007) reported the synthesis of 1H-Imidazoquinoline derivatives, showcasing the versatility of morpholin-4-yl and piperidin-1-yl derivatives in synthesizing complex heterocyclic compounds. This research highlights the compound's role in creating new molecules with potential for further pharmacological evaluation (L. Qiong, 2007).

Coordination Chemistry of Copper (II)

Majumder et al. (2016) discussed the synthesis of N,N,O-donor Schiff-base ligands involving morpholine/piperidine/pyrrolidine derivatives, highlighting their influence on the coordination chemistry of Cu(II). This research provides insights into the structural and magnetic properties of the resulting complexes, demonstrating the potential of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in the field of coordination chemistry (Majumder et al., 2016).

Organic Synthesis and Mechanistic Studies

Bernasconi et al. (2007) presented a spectroscopic and kinetic study on the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine, providing valuable mechanistic insights into SNV reactions. This study exemplifies the role of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in detailed organic reaction studies and the development of new synthetic methodologies (Bernasconi et al., 2007).

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

The compound’s pharmacokinetic profile suggests that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.45 (iLOGP) and 1.87 (Consensus Log Po/w) . These properties may impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of

Propiedades

IUPAC Name |

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDZOXHJFQEDTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460626 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | |

CAS RN |

864369-95-9 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)